4-[4-(Benzyloxy)phenyl]-2-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Description
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Properties
IUPAC Name |
2-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N2O4S/c32-17-25-30(21-10-13-23(14-11-21)37-18-20-6-2-1-3-7-20)24-8-4-5-9-26(24)33-31(25)38-19-29(36)22-12-15-27(34)28(35)16-22/h1-3,6-7,10-16,34-35H,4-5,8-9,18-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSNDXGOTMTARJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)SCC(=O)C3=CC(=C(C=C3)O)O)C#N)C4=CC=C(C=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[4-(Benzyloxy)phenyl]-2-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and chemical formula:
- IUPAC Name : this compound
- Molecular Formula : C28H20N4O4S
- Molecular Weight : 508.5478 g/mol
Antioxidant Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, in vitro assays demonstrated that these compounds can scavenge free radicals and reduce oxidative stress markers such as malondialdehyde (MDA) and enhance levels of superoxide dismutase (SOD) and glutathione (GSH) in cellular models .
Neuroprotective Effects
The compound has shown promise in neuroprotection. In animal models of Alzheimer's disease (AD), it was observed to improve cognitive functions significantly. Behavioral tests indicated enhanced memory retention and learning abilities in rats treated with the compound compared to control groups . Histopathological examinations revealed no neuronal damage in treated animals, suggesting a protective effect on brain tissues .
Cholinesterase Inhibition
The compound's potential as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been explored. In vitro studies reported that it demonstrates moderate to high inhibitory activity against both enzymes. The IC50 values for AChE inhibition were found to be comparable to established drugs used in AD therapy . This dual inhibition is particularly advantageous as it may provide a disease-modifying approach rather than merely symptomatic relief.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antioxidant Mechanism : The presence of hydroxyl groups in its structure is believed to contribute to its radical scavenging ability.
- Cholinergic Mechanism : By inhibiting AChE and BChE, the compound increases acetylcholine levels in synaptic clefts, enhancing cholinergic transmission which is often impaired in neurodegenerative diseases.
- Neuroprotective Pathways : The compound may activate neuroprotective signaling pathways that prevent neuronal apoptosis and promote cell survival.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
